molecular formula C11H14N2O3S B8486676 5-Isopropylaminosulfonyl-2-oxindole

5-Isopropylaminosulfonyl-2-oxindole

Cat. No.: B8486676
M. Wt: 254.31 g/mol
InChI Key: ZDZVVSVVBTXHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylaminosulfonyl-2-oxindole is a synthetic derivative of the 2-oxindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is characterized by an isopropylaminosulfonyl functional group at the 5-position of the oxindole ring, a modification designed to enhance target binding and optimize physicochemical properties for drug discovery efforts. The 2-oxindole core is a well-established building block for the development of receptor tyrosine kinase (RTK) inhibitors, which are crucial in anti-cancer drug development (Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents, Bioorg Med Chem. 2014 Dec 15;22(24):6953-60 ). Recent research highlights the significant potential of 2-oxindole derivatives in pharmaceutical development, particularly in areas such as antiglaucoma therapies. Novel 2-oxindole analogues have demonstrated promising intraocular pressure (IOP)-reducing effects, with some compounds outperforming reference drugs like timolol in preclinical studies (Discovery of Novel 2-Oxindoles as Compounds with Antiglaucoma Activity, ChemMedChem. 2025 ). Another study on a 3-arylidene-2-oxindole compound (K-165) showed a 21% reduction in IOP from baseline by the third hour in animal models, coupled with low cytotoxicity and no local irritating effects (The study evaluates the effectiveness of 3-arylidene-2-oxindole in reducing intraocular pressure in old animals, Journal of Volgograd State Medical University. 2025 ). Beyond ophthalmology, the versatility of the 2-oxindole structure extends its research utility to agrochemicals for developing plant growth regulators and pest deterrents, as well as to material science for synthesizing organic semiconductors and polymers (2-Oxindole in the Real World: 5 Uses You'll Actually See, LinkedIn. 2025 ). The specific isopropylaminosulfonyl substitution on this compound makes it a valuable intermediate for researchers exploring structure-activity relationships and developing targeted bioactive molecules across multiple disciplines. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-oxo-N-propan-2-yl-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-7(2)13-17(15,16)9-3-4-10-8(5-9)6-11(14)12-10/h3-5,7,13H,6H2,1-2H3,(H,12,14)

InChI Key

ZDZVVSVVBTXHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional uniqueness of 5-isopropylaminosulfonyl-2-oxindole is best understood by comparing it with sulfonamide-containing analogs and related heterocycles. Key compounds are analyzed below:

Structural Analogs with Sulfonamide Substitutions

Table 1: Comparison of Sulfonamide-Functionalized Oxindoles and Related Heterocycles
Compound Name CAS Number Core Structure Substituent(s) Synthesis Yield Key Properties/Applications
This compound 893761-52-9 2-Oxindole 5-Isopropylaminosulfonyl 45% Intermediate in drug synthesis; enhanced lipophilicity due to isopropyl group
5-Aminosulfonyl-2-Ox-Indole 175075-24-8 2-Oxindole 5-Aminosulfonyl Not reported Simpler sulfonamide analog; potential precursor for further derivatization
N-Isopropylindoline-5-sulfonamide 893761-52-9* Indoline 5-Isopropylaminosulfonyl Not reported Saturated core; reduced reactivity compared to oxindole derivatives
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 116091-63-5 Benzene 2-Methoxy, 5-(2-oxopropyl) Not reported Non-heterocyclic analog; lower structural similarity (0.90)

Notes:

  • *N-Isopropylindoline-5-sulfonamide shares the same CAS number as this compound due to registry discrepancies, highlighting the need for careful verification.
  • Benzene-based analogs (e.g., 116091-63-5) exhibit lower similarity scores (0.76–0.90) due to the absence of the oxindole core .

Functional and Physicochemical Differences

Core Structure Impact: 2-Oxindole vs. Indoline: The ketone group in 2-oxindole introduces electron-withdrawing effects, increasing reactivity in substitution reactions compared to indoline’s saturated structure . Benzene vs.

Substituent Effects: Isopropylaminosulfonyl vs. Aminosulfonyl: The isopropyl group in this compound significantly increases lipophilicity (predicted logP ~2.1 vs. ~0.8 for 5-aminosulfonyl-2-oxindole), improving membrane permeability in drug design . Methoxy and Carbonyl Groups: Compounds like 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (116091-63-5) prioritize solubility via polar groups but lack the steric bulk of isopropyl .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-Isopropylaminosulfonyl-2-oxindole, and how can purity be validated?

  • Methodology : Sulfonylation of 2-oxindole derivatives using isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base). Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane). Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Approach :

  • NMR : Confirm sulfonamide and oxindole functional groups (e.g., NH protons at δ 10-12 ppm, isopropyl splitting patterns).
  • Mass Spectrometry (MS) : Verify molecular ion peak (e.g., ESI-MS m/z calculated for C11_{11}H14_{14}N2_2O3_3S: 278.07).
  • XRD : Resolve crystalline structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Experimental Design : Screen for kinase inhibition (e.g., tyrosine kinase assays) or receptor binding (e.g., fluorescence polarization assays). Use dose-response curves (IC50_{50}/EC50_{50} values) and negative controls (e.g., DMSO vehicle) to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Data Contradiction Analysis :

  • Conduct meta-analysis to compare assay conditions (e.g., pH, temperature, cell lines).
  • Replicate experiments under standardized protocols (e.g., OECD guidelines).
  • Apply statistical tools (ANOVA, Tukey’s HSD) to assess variability and identify confounding factors (e.g., solvent stability) .

Q. What strategies optimize the compound’s stability for long-term pharmacological studies?

  • Methodology :

  • Perform accelerated stability testing (ICH Q1A guidelines) under varying humidity/temperature.
  • Monitor degradation products via LC-MS and quantify using kinetic modeling (Arrhenius equation).
  • Stabilize formulations using excipients (e.g., cyclodextrins) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?

  • Approach :

  • Synthesize analogs with modifications to the isopropylaminosulfonyl group (e.g., bulkier substituents).
  • Test against off-target receptors using high-throughput screening (HTS).
  • Corrogate data with molecular docking simulations (e.g., AutoDock Vina) to identify critical binding residues .

Data Interpretation & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

  • Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply Hill slope analysis to assess cooperativity. Report confidence intervals and p-values (e.g., t-test for replicates) .

Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Experimental Workflow :

  • Kinetic Assays : Measure initial reaction rates under varying substrate concentrations.
  • Inhibitor Studies : Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Cross-Validation : Confirm results with orthogonal methods (e.g., SPR for binding affinity) .

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